molecular formula C11H19NO4 B045479 1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 123311-18-2

1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No. B045479
CAS RN: 123311-18-2
M. Wt: 229.27 g/mol
InChI Key: OYYZOJAZPUWXIS-UHFFFAOYSA-N
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Description

“1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid” is a compound that falls under the category of tert-butyloxycarbonyl (Boc) protected amino acids . These compounds are used in peptide synthesis and organic synthesis .


Synthesis Analysis

The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs), which includes “1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid”, involves the neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature .


Chemical Reactions Analysis

Boc-AAILs have been used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .


Physical And Chemical Properties Analysis

The physical state of similar compounds at 20 degrees Celsius is solid . They are stored under inert gas in a temperature range of 0-10°C . They are air sensitive and heat sensitive .

Scientific Research Applications

Peptide Synthesis

This compound is commonly used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. It prevents unwanted reactions involving the amino group, allowing for the specific bonding of amino acids to form peptides .

Medicinal Chemistry

In medicinal chemistry, this compound’s derivatives are used to create novel molecules that can be tested for therapeutic effects. Its structure serves as a building block for the development of new drugs .

Bioconjugation

The Boc-protected amino acid can be used for bioconjugation, which involves attaching a biomolecule to another molecule, which can be a drug, a fluorescent dye, or a polymer. This is useful in drug delivery systems and diagnostic applications .

Material Science

The cyclopropane ring present in the compound provides unique electronic and steric properties. This makes it valuable in material science for developing new polymers with specific characteristics like increased durability or flexibility .

Organic Synthesis

Due to its stability and reactivity, this compound is used as an intermediate in various organic synthesis reactions, including the preparation of more complex cyclic structures and the modification of existing compounds .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatography and mass spectrometry to identify or quantify other substances .

Agricultural Chemistry

The cyclopropane carboxylic acid moiety is structurally similar to certain plant hormones and can be used to synthesize agrochemicals that regulate plant growth and development .

Environmental Science

Researchers use this compound to study degradation processes and environmental behavior of similar structured compounds, which helps in understanding the impact of various substances on the environment .

Mechanism of Action

Target of Action

The compound, also known as 2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic Acid, is a tert-butyloxycarbonyl (Boc)-protected amino acid . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines . Therefore, the primary targets of this compound are likely to be amines that require protection during synthesis.

Mode of Action

The Boc group in the compound protects amines from unwanted reactions during synthesis . The compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound is involved in the synthesis of peptides and proteins, where it plays a crucial role in protecting amines from unwanted reactions . The Boc group prevents the amines from reacting with other groups until it is removed, allowing for controlled and selective synthesis.

Result of Action

The primary result of the compound’s action is the protection of amines during synthesis, allowing for controlled reactions and the production of desired compounds . This is particularly important in the synthesis of peptides and proteins, where the order and structure of amino acids determine the properties of the final product.

Action Environment

The compound’s action, efficacy, and stability are likely to be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For example, the Boc group can be added to amines under aqueous conditions and removed with strong acids . Therefore, the compound’s action is likely to be most effective in controlled laboratory environments where these factors can be carefully managed.

Safety and Hazards

When handling these compounds, ensure adequate ventilation. Avoid getting them in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

The use of Boc-AAILs in peptide synthesis and organic synthesis is a promising area of research . The ability to recycle the [emim] [Boc-Ala] at least four times in the model reaction without significant loss of activity suggests potential for sustainable and efficient synthesis methods .

properties

IUPAC Name

2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-9(2,3)16-8(15)12-11(7(13)14)6-10(11,4)5/h6H2,1-5H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYZOJAZPUWXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407379
Record name 1-[(tert-Butoxycarbonyl)amino]-2,2-dimethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid

CAS RN

123311-18-2
Record name 1-[(tert-Butoxycarbonyl)amino]-2,2-dimethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid
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